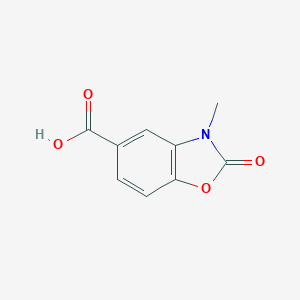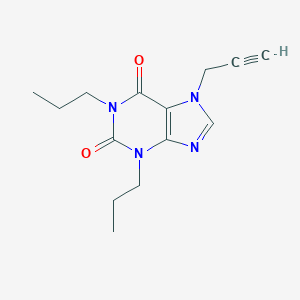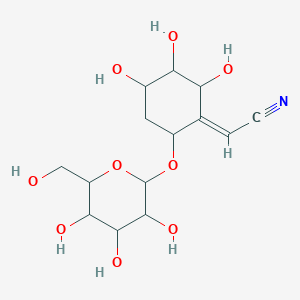
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile
Übersicht
Beschreibung
“4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile” is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . The compound contains both piperidine rings which adopt chair conformations .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 . This indicates the presence of a benzonitrile group attached to a piperidin-1-yl group, which is further substituted with a hydroxymethyl group.Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 149 - 151°C .Wissenschaftliche Forschungsanwendungen
Histamine H3 Antagonists
- Dvorak et al. (2005) describe a series of compounds, including 4-phenoxypiperidines, that are potent H3 antagonists. These compounds are structurally related to 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile and show efficacy in a rat EEG model of wakefulness (Dvorak et al., 2005).
Scale-Up Synthesis
- Hou et al. (2017) present a scale-up synthesis of a potent and selective S1P1 receptor agonist, involving a key precursor of (S)-4-(oxiran-2-yl)benzonitrile, which is structurally related to the target compound (Hou et al., 2017).
Synthesis of Benzamide Derivatives
- Cheng De-ju (2014) and (2015) synthesized N-allyl-4-piperidyl benzamide derivatives, relevant to the structure of this compound, showcasing their potential in the development of non-peptide CCR5 antagonists (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Sigma Receptor Ligands
- Waterhouse et al. (1997) synthesized several halogenated 4-(4-phenoxymethyl)piperidines as potential sigma receptor ligands, which are structurally similar to the target compound. They showed high uptake in organs possessing sigma receptors (Waterhouse et al., 1997).
Electronic Properties
- Essa and Jalbout (2008) analyzed the structural and electronic properties of a molecule structurally related to this compound, providing insights into its interaction with the environment (Essa and Jalbout, 2008).
Antihypertensive Activity
- Clark et al. (1983) synthesized 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, structurally related to the target compound, and evaluated them for antihypertensive activity (Clark et al., 1983).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn .
Wirkmechanismus
Target of Action
Similar compounds have been used to synthesize 3-aminopyrazole derivatives, which are precursors for anticancer and anti-malarial agents .
Mode of Action
It’s worth noting that the compound’s structure, which includes two piperidine rings, could potentially interact with various biological targets .
Biochemical Pathways
Given its potential use in synthesizing precursors for anticancer and anti-malarial agents, it may influence pathways related to cell proliferation and parasite survival .
Result of Action
Its potential use in synthesizing precursors for anticancer and anti-malarial agents suggests it may have a role in inhibiting cell proliferation or parasite survival .
Eigenschaften
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDXAMHRFMBLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598637 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162997-46-8 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


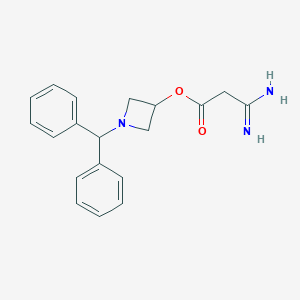
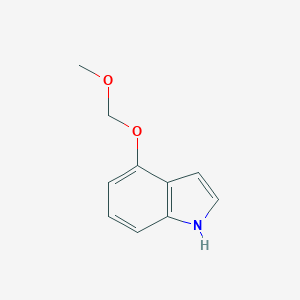
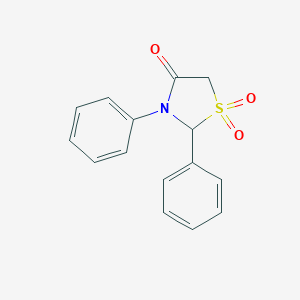
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)

